

Characterization of (Piperidin-4-yloxy)acetic Acid Hydrochloride: A Spectroscopic Reference Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

| | |
|----------------|--|
| Compound Name: | <i>(Piperidin-4-yloxy)-acetic acid hydrochloride</i> |
| CAS No.: | 1187930-35-3 |
| Cat. No.: | B1455987 |

[Get Quote](#)

Introduction & Structural Context[1][2][3][4][5][6][7][8]

(Piperidin-4-yloxy)acetic acid hydrochloride is a critical bifunctional building block in medicinal chemistry. It serves as a hydrophilic linker, primarily used to connect pharmacophores in the design of PROTACs (Proteolysis Targeting Chimeras) and integrin antagonists.[1] Its structure consists of a saturated piperidine ring functionalized at the 4-position with a glycolic acid ether moiety.[1]

Understanding the spectroscopic signature of this molecule is vital for validating the integrity of the ether linkage and ensuring the absence of common synthetic byproducts, such as N-alkylated impurities or incomplete deprotection intermediates.[1]

Compound Identity[1][5][7]

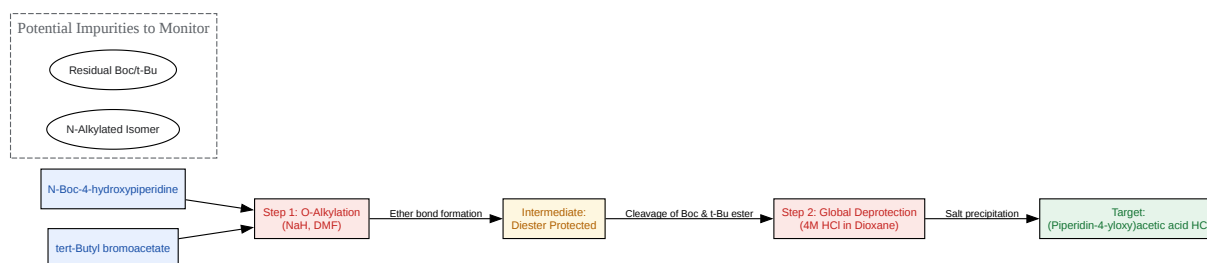
- IUPAC Name: 2-(Piperidin-4-yloxy)acetic acid hydrochloride

- CAS Number: 1187930-35-3 (HCl salt)[2]
- Molecular Formula: C
H
NO
[1] · HCl
- Molecular Weight: 159.18 (Free Base) / 195.64 (HCl Salt)[1]
- Key Functional Groups: Secondary amine (protonated), Ether linkage, Carboxylic acid.[1]

Synthetic Pathway & Impurity Profile[1][6]

To interpret the spectra correctly, one must understand the genesis of the sample.[1] The synthesis typically proceeds via the alkylation of N-Boc-4-hydroxypiperidine, followed by acidic deprotection.

Synthesis Workflow (Graphviz)[1]



[Click to download full resolution via product page](#)

Figure 1: Synthetic route highlighting the origin of potential impurities (Boc residues, N-alkylation byproducts) that must be screened during spectral analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

NMR is the primary tool for structural validation.[1] The key challenge is distinguishing the O-alkylation product from the potential N-alkylation byproduct.

Experimental Protocol

- Solvent: Deuterium Oxide (D₂O) is preferred.[1] DMSO-*d*₆ is an alternative but may show broadened exchangeable protons.[1]
- Concentration: 10-15 mg in 0.6 mL solvent.
- Reference: HDO peak at 4.79 ppm (D₂O) or TMS at 0.00 ppm.

H NMR Data Assignment (400 MHz, D₂O)

The spectrum is characterized by the downfield shift of the methine proton (H-4) and the distinct singlet of the acetic acid methylene group.[1]

| Position | Shift (, ppm) | Multiplicity | Integration | Assignment Logic |
|---------------|----------------|---------------|-------------|--|
| OCH | 4.12 | Singlet (s) | 2H | Diagnostic peak. A singlet confirms the isolation of the methylene group between the ether oxygen and the carbonyl.[1] |
| H-4 | 3.78 - 3.85 | Multiplet (m) | 1H | The methine proton at the ether linkage. Its downfield shift (vs ~3.5 in precursor) confirms O-functionalization. [1] |
| H-2, H-6 (eq) | 3.35 - 3.45 | Multiplet (m) | 2H | Equatorial protons adjacent to Nitrogen. Deshielded by the adjacent cationic NH .[1] |
| H-2, H-6 (ax) | 3.05 - 3.15 | Multiplet (m) | 2H | Axial protons adjacent to Nitrogen. |
| H-3, H-5 (eq) | 2.05 - 2.15 | Multiplet (m) | 2H | Equatorial protons beta to Nitrogen. |

| | | | | |
|---------------|-------------|---------------|----|------------------------------------|
| H-3, H-5 (ax) | 1.75 - 1.88 | Multiplet (m) | 2H | Axial protons beta to Nitrogen. |
|---------------|-------------|---------------|----|------------------------------------|

Critical Analysis:

- Absence of t-Butyl: Ensure no singlets appear at 1.45 ppm (Boc) or 1.50 ppm (t-Butyl ester).
[1]
- Stereochemistry: The splitting pattern of the piperidine ring protons (axial vs. equatorial) confirms the chair conformation is maintained.[1]

C NMR Data Assignment (100 MHz, D O)

| Carbon Type | Shift (, ppm) | Assignment |
|-------------|----------------|--|
| C=O | 175.2 | Carboxylic acid carbonyl. |
| O-CH | 66.8 | Methylene carbon of the glycolic linker. |
| C-4 | 70.5 | Piperidine methine carbon (attached to Oxygen).[1] |
| C-2, C-6 | 41.2 | Piperidine carbons adjacent to Nitrogen. |
| C-3, C-5 | 27.5 | Piperidine carbons beta to Nitrogen. |

Mass Spectrometry (MS)[1]

Mass spectrometry provides confirmation of the molecular weight and fragmentation pattern.[1]

Electrospray Ionization (ESI) is the standard method.[1]

Experimental Protocol

- Method: LC-MS (ESI, Positive Mode).[1]

- Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[1]

MS Data & Fragmentation Logic

- [M+H]

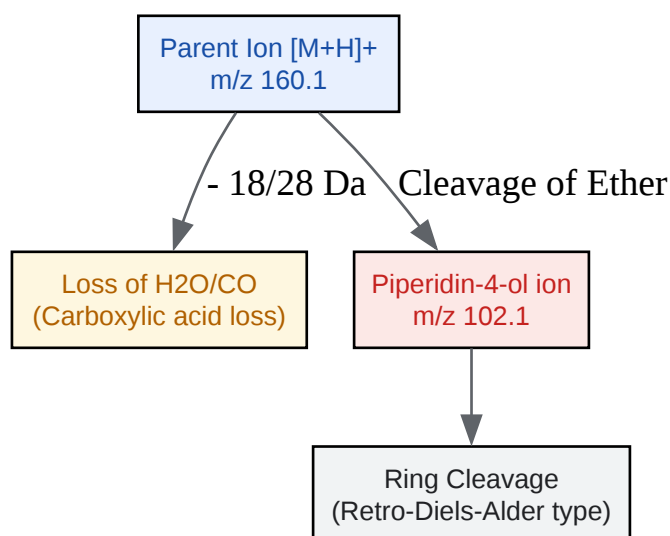
Observed: 160.1 m/z[1]

- [M+Na]

Observed: 182.1 m/z[1]

Fragmentation Pathway (Graphviz)[1]

The fragmentation usually involves the loss of the glycolic acid side chain or ring opening.[1]



[Click to download full resolution via product page](#)

Figure 2: Predicted ESI(+) fragmentation pathway.[1] The persistence of the piperidine core (m/z ~102) is a common diagnostic fragment.[1]

Infrared (IR) Spectroscopy[1]

IR is useful for solid-state characterization and confirming the salt form.[1]

Key Absorption Bands (KBr Pellet or ATR)

| Wavenumber (cm) | Assignment | Notes |
|------------------|---------------|--|
| 2400 - 3000 | NH Stretch | Very broad, multiple bands. Characteristic of amine hydrochloride salts (the "ammonium band"). |
| 1720 - 1740 | C=O Stretch | Strong, sharp.[1] Carboxylic acid carbonyl.[1] (Note: If carboxylate salt, this shifts to ~1600).[1] |
| 1080 - 1120 | C-O-C Stretch | Medium/Strong.[1] Aliphatic ether linkage. |
| 3200 - 3500 | O-H Stretch | Broad.[1] Overlaps with NH stretches; due to carboxylic acid OH.[1] |

Quality Control & Storage

Purity Specifications

For use in biological assays or further synthesis, the following criteria should be met:

- HPLC Purity: >95% (detection at 210 nm; note that UV absorbance is low, so ELSD or CAD detection is recommended).
- Chloride Content: Titration with AgNO₃
should confirm mono-hydrochloride stoichiometry (approx 18% w/w Cl).[1]
- Appearance: White to off-white hygroscopic solid.[1]

Storage

- Condition: Store at -20°C under inert atmosphere (Argon/Nitrogen).

- **Stability:** Hygroscopic.[1] The ether linkage is stable, but the compound can absorb water, altering weighing accuracy.[1]

References

- PubChem. (2023).[1][3] 4-Piperidineacetic acid hydrochloride (Isomer Reference).[1][3] National Library of Medicine.[1] Retrieved from [\[Link\]](#)[1]
- SpectraBase. (2023).[1] Piperidin-4-ol NMR and IR Data. Wiley Science Solutions.[1] Retrieved from [\[Link\]](#)
- Matyus, P. et al. (2006).[1] Synthesis and characterization of piperidine ether derivatives. Journal of Heterocyclic Chemistry. (General reference for piperidine ether synthesis logic).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. chemscene.com \[chemscene.com\]](#)
- [3. 4-Piperidineacetic acid hydrochloride | C7H14ClNO2 | CID 15565775 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Characterization of (Piperidin-4-yloxy)acetic Acid Hydrochloride: A Spectroscopic Reference Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1455987/docs#characterization-of-piperidin-4-yloxy-acetic-acid-hydrochloride-a-spectroscopic-reference-guide\]](https://www.benchchem.com/product/b1455987/docs#characterization-of-piperidin-4-yloxy-acetic-acid-hydrochloride-a-spectroscopic-reference-guide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)